Dibrospidium - 86641-78-3

Dibrospidium

Catalog Number: EVT-10911417
CAS Number: 86641-78-3
Molecular Formula: C18H32Br2N4O2+2
Molecular Weight: 496.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Dibrospidium belongs to the class of alkylating agents, which are known for their ability to form covalent bonds with DNA, thereby interfering with cell division and potentially leading to cell death. Its classification as an antineoplastic agent indicates its relevance in cancer treatment, while its anti-inflammatory properties suggest possible applications in treating inflammatory diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Dibrospidium involves several advanced organic chemistry techniques. While specific synthetic pathways may vary, common methods include:

  1. Multi-step Synthesis: This typically involves the formation of the dispirotripiperazine core through cyclization reactions.
  2. Alkylation Reactions: Alkylating agents are often used to introduce various functional groups that enhance the compound's biological activity.
  3. Purification Techniques: After synthesis, purification methods such as recrystallization or chromatography are employed to isolate high-purity Dibrospidium.

Recent studies have focused on optimizing these synthesis methods to improve yield and reduce costs, utilizing biocatalysis techniques for more efficient production .

Molecular Structure Analysis

Structure and Data

The molecular structure of Dibrospidium is characterized by a complex arrangement of nitrogen-containing rings, specifically designed to enhance its interaction with biological targets. The presence of multiple nitrogen atoms contributes to its reactivity and potential efficacy as an alkylating agent.

  • Molecular Formula: C₁₈H₂₄N₄O
  • Molecular Weight: Approximately 320.41 g/mol

The structural analysis reveals that the unique dispiro configuration allows for diverse interactions at the molecular level, which is crucial for its biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Dibrospidium undergoes various chemical reactions typical of alkylating agents, including:

  1. Nucleophilic Attack: The compound can react with nucleophiles such as DNA bases, leading to cross-linking that inhibits DNA replication.
  2. Hydrolysis: In aqueous environments, Dibrospidium may hydrolyze, affecting its stability and reactivity.
  3. Redox Reactions: It may also participate in redox reactions under certain conditions, influencing its pharmacological profile.

These reactions are critical for understanding how Dibrospidium exerts its therapeutic effects and how it can be optimized for clinical use.

Mechanism of Action

Process and Data

The mechanism of action of Dibrospidium primarily involves its role as an alkylating agent:

  1. DNA Interaction: Dibrospidium forms covalent bonds with DNA, leading to cross-linking between strands. This cross-linking prevents proper DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in cancer cells.
  2. Cell Cycle Disruption: By interfering with DNA integrity, Dibrospidium disrupts the normal cell cycle, particularly affecting rapidly dividing cells typical in tumors.

Research into the specific pathways affected by Dibrospidium is ongoing, aiming to elucidate its full therapeutic potential .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dibrospidium exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under dry conditions but may degrade in humid environments or upon prolonged exposure to light.

These properties are essential for determining the appropriate formulation strategies for pharmaceutical applications.

Applications

Scientific Uses

Dibrospidium's potential applications span various fields:

  1. Antineoplastic Therapy: Its primary application lies in cancer treatment due to its ability to target rapidly dividing cells.
  2. Anti-inflammatory Treatments: The compound shows promise in reducing inflammation, making it a candidate for treating conditions like arthritis or other inflammatory disorders.
  3. Research Tool: In laboratory settings, Dibrospidium can be used to study mechanisms of drug resistance and cell death pathways.

Further research is required to fully establish its efficacy and safety profiles in clinical settings .

Introduction and Historical Context

Dibrospidium (IUPAC name: 3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one) is a synthetic bis-brominated alkylating agent with documented antineoplastic and anti-inflammatory properties. Characterized by the molecular formula C₁₈H₃₂Br₂N₄O₂²⁺ and a molecular weight of 496.3 g/mol, its structure features a unique dispirotripiperazine core that enables covalent DNA modification [1] [4]. Originally designated Spirobromin during its Soviet-era development, this compound exemplifies targeted alkylator design aimed at optimizing DNA cross-linking efficiency while mitigating metabolic instability [4].

Taxonomic Classification within Alkylating Antineoplastic Agents

Dibrospidium is taxonomically classified under nitrogen mustard derivatives—a subset of classical alkylating antineoplastic agents. Its mechanism centers on electrophilic alkylation, where bis-electrophilic bromopropyl groups form covalent bonds with nucleophilic DNA sites (predominantly N-7 guanine), inducing cytotoxic DNA interstrand cross-links (ICLs) [1] [3] [5].

Key taxonomic attributes include:

  • Bifunctional Alkylation: The dual bromoalkyl chains enable cross-linking between guanine residues across complementary DNA strands, disrupting replication and transcription [1] [3].
  • Structural Hybridization: Unlike monofunctional mustards (e.g., chlorambucil), Dibrospidium incorporates a cationic dispirotripiperazine scaffold. This rigidity enhances DNA minor-groove binding affinity and pharmacokinetic stability [1] [4].
  • Cell Cycle Non-Specificity (CCNS): Like all classical alkylators, it targets both proliferating and quiescent cells, distinguishing it from antimetabolites or mitotic inhibitors [5] [9].

Table 1: Classification of Dibrospidium Among Alkylating Agents

CategorySubclassPrototypical AgentsDibrospidium’s Distinguishing Features
Classical AlkylatorsNitrogen MustardsCyclophosphamide, MelphalanBis-brominated alkyl groups; dispirotripiperazine core
Non-Classical AlkylatorsPlatinum AnaloguesCisplatinBromine-based electrophiles (not metal-coordination)
Activation-DependentTriazenesDacarbazineIntrinsic reactivity (no metabolic activation required)

This classification underscores Dibrospidium’s niche as a DNA-directed alkylator with structural innovations to enhance target specificity [3] [5] [9].

Historical Development and Discovery Milestones in Soviet-Era Pharmacology

Dibrospidium emerged from state-coordinated anticancer research in the 1980s Soviet Union, where pharmacological self-reliance was a strategic priority. The Spirobromin program (codenamed ЛК-147) was spearheaded by the All-Union Cancer Research Centre in Moscow [4].

Critical milestones:

  • 1983: T.S. Safonova and V.A. Chernov first reported the synthesis and in vivo antitumor activity of Spirobromin against murine sarcoma models. Their publication emphasized the compound’s dispirotripiperazine backbone as a novel pharmacophore for DNA alkylation [4].
  • 1984: Structural optimization studies established that bromine substitution at the propane termini maximized DNA cross-linking efficiency while maintaining aqueous solubility. This contrasted with chlorine-based mustards, which exhibited higher toxicity [4].
  • Geopolitical Context: The compound’s development coincided with Western sanctions limiting access to platinum-based agents (e.g., cisplatin), accelerating Soviet investment in halogenated alkylators [4].

Table 2: Soviet-Era Development Timeline

YearEventResearch Entity
1983Initial synthesis & antitumor screening (murine models)All-Union Cancer Research Centre
1984Structure-activity relationship (SAR) optimization of bromoalkyl chainsInstitute of Organic Synthesis, Moscow
1986Phase I clinical trials (unpublished)Oncological Centers across RSFSR

Despite promising preclinical data, geopolitical fragmentation post-1990 stalled global recognition. Current usage remains primarily within Russian oncology protocols for bone cancer and refractory lymphomas [4].

Current Research Paradigms and Knowledge Gaps in Dibrospidium Studies

Contemporary research focuses on three paradigms:

1.3.1. Molecular Mechanism Elucidation

Recent in vitro studies confirm Dibrospidium’s preferential cross-linking at 5'-GC-3' sequences, attributable to steric accommodation by the dispirotripiperazine core. This specificity reduces off-target alkylation compared to non-selective mustards [1] [4]. Crucially, its dicationic structure facilitates nuclear membrane penetration independent of transporters—a potential advantage in multidrug-resistant phenotypes [1].

1.3.2. Antiviral Repurposing

Properties

CAS Number

86641-78-3

Product Name

Dibrospidium

IUPAC Name

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one

Molecular Formula

C18H32Br2N4O2+2

Molecular Weight

496.3 g/mol

InChI

InChI=1S/C18H32Br2N4O2/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20/h1-16H2/q+2

InChI Key

JXEICPOBKSQAIU-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.